2-(Difluoromethoxy)-5-nitropyridine 2-(Difluoromethoxy)-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 1192813-41-4
VCID: VC2831010
InChI: InChI=1S/C6H4F2N2O3/c7-6(8)13-5-2-1-4(3-9-5)10(11)12/h1-3,6H
SMILES: C1=CC(=NC=C1[N+](=O)[O-])OC(F)F
Molecular Formula: C6H4F2N2O3
Molecular Weight: 190.1 g/mol

2-(Difluoromethoxy)-5-nitropyridine

CAS No.: 1192813-41-4

Cat. No.: VC2831010

Molecular Formula: C6H4F2N2O3

Molecular Weight: 190.1 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-5-nitropyridine - 1192813-41-4

Specification

CAS No. 1192813-41-4
Molecular Formula C6H4F2N2O3
Molecular Weight 190.1 g/mol
IUPAC Name 2-(difluoromethoxy)-5-nitropyridine
Standard InChI InChI=1S/C6H4F2N2O3/c7-6(8)13-5-2-1-4(3-9-5)10(11)12/h1-3,6H
Standard InChI Key WLHADOSXRICWAB-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1[N+](=O)[O-])OC(F)F
Canonical SMILES C1=CC(=NC=C1[N+](=O)[O-])OC(F)F

Introduction

Physical and Chemical Properties

2-(Difluoromethoxy)-5-nitropyridine exists as a stable, colorless solid at room temperature . Unlike many reactive fluorinated reagents, it demonstrates remarkable stability toward air and moisture, allowing for storage and handling without specialized equipment or extraordinary precautions . This inherent stability represents a significant practical advantage over traditional reagents used for similar transformations.

The compound contains several key functional groups that define its reactivity:

  • A pyridine ring core, which provides an electron-deficient aromatic system

  • A difluoromethoxy (-OCHF₂) group at the 2-position that serves as the source of both CO and F in fluoro-carbonylation reactions

  • A nitro (-NO₂) group at the 5-position that further enhances the electrophilicity of the pyridine ring

Under appropriate reaction conditions, particularly in the presence of fluoride sources like CsF, 2-(difluoromethoxy)-5-nitropyridine can undergo fluoride-catalyzed self-decomposition to generate formyl fluoride in situ . This controlled release mechanism underpins many of its synthetic applications.

Table 1: Key Physical and Chemical Properties of 2-(Difluoromethoxy)-5-nitropyridine

PropertyDescription
Physical StateColorless solid
StabilityAir and moisture stable
Special HandlingNo special care required
Key Functional GroupsDifluoromethoxy (-OCHF₂), Nitro (-NO₂)
ReactivityServes as formyl fluoride source under fluoride catalysis
StorageCan be stored under standard laboratory conditions

Synthesis Methods

The preparation of 2-(difluoromethoxy)-5-nitropyridine employs a straightforward difluoromethylation strategy starting from readily available precursors. The compound can be synthesized from 2-hydroxy-5-nitro-pyridine through a difluoromethylation reaction using 2,2-difluoro-2-(fluorosulfonyl)acetic acid (Chen's reagent) in the presence of sodium hydride .

The reaction is typically conducted in acetonitrile at room temperature with a short reaction time of approximately 30 minutes. This efficient synthetic route consistently provides 2-(difluoromethoxy)-5-nitropyridine in excellent yields ranging from 83% to 90% . The synthetic accessibility of this compound further enhances its practical utility in organic synthesis.

Table 2: Synthesis Conditions for 2-(Difluoromethoxy)-5-nitropyridine

ParameterCondition
Starting Material2-hydroxy-5-nitro-pyridine
Difluoromethylating Agent2,2-difluoro-2-(fluorosulfonyl)acetic acid (Chen's reagent)
BaseSodium hydride (NaH)
SolventAcetonitrile (MeCN)
TemperatureRoom temperature
Reaction Time30 minutes
Yield83-90%

The efficiency of this synthetic approach, coupled with the mild reaction conditions and readily available starting materials, makes the preparation of 2-(difluoromethoxy)-5-nitropyridine practical for both laboratory and potentially larger-scale applications.

Applications in Organic Synthesis

The most significant application of 2-(difluoromethoxy)-5-nitropyridine documented in the literature is its role in palladium-catalyzed fluoro-carbonylation reactions. This compound serves as a versatile reagent for the direct insertion of the "fluoro-carbonyl" moiety into various organic substrates under CO-free conditions .

The fluoro-carbonylation reaction using 2-(difluoromethoxy)-5-nitropyridine has been demonstrated with a diverse range of substrates, including:

  • Aryl iodides

  • Vinyl iodides

  • Heteroaryl iodides

These transformations produce valuable acyl fluoride products in high yields, often reaching up to 99% under optimized conditions . The broad substrate scope and high efficiency of these reactions highlight the synthetic utility of 2-(difluoromethoxy)-5-nitropyridine as a reagent in modern organic synthesis.

The optimal reaction conditions for fluoro-carbonylation involve the use of 2-(difluoromethoxy)-5-nitropyridine (1.2 equivalents), CsF (1.5 equivalents), Pd(TFA)₂ (1.0 mol%), and Xantphos (1.5 mol%) in DMF solvent . Under these conditions, a wide variety of functional groups are tolerated, allowing for the late-stage fluoro-carbonylation of structurally complex compounds.

Table 3: Optimized Reaction Conditions for Fluoro-carbonylation Using 2-(Difluoromethoxy)-5-nitropyridine

Reaction ComponentQuantity
2-(Difluoromethoxy)-5-nitropyridine1.2 equivalents
CsF1.5 equivalents
Pd(TFA)₂1.0 mol%
Xantphos1.5 mol%
SolventDMF
Temperature70°C
Yield (for 4-iodobiphenyl substrate)99%

The mild reaction conditions and high functional group tolerance make this methodology particularly valuable for the synthesis of complex acyl fluorides, which have gained significant attention as versatile synthetic intermediates in organic chemistry.

Reaction Mechanism

The mechanism of the palladium-catalyzed fluoro-carbonylation reaction using 2-(difluoromethoxy)-5-nitropyridine has been investigated through a combination of experimental studies, including ¹⁹F NMR experiments, mass spectroscopy analyses, and mechanistic probes .

The proposed reaction mechanism begins with the generation of a phosphine-ligated Pd(0) species, which undergoes oxidative addition into the C–I bond of the aryl iodide substrate. This forms an aryl Pd(II) species, confirmed by LC-MS analysis that detected the presence of Pd-Xantphos species .

The key step in the mechanism involves the in situ generation of formyl fluoride from 2-(difluoromethoxy)-5-nitropyridine via fluoride-catalyzed self-decomposition of the difluoromethoxy anion. The aryl Pd(II) species then coordinates with the generated formyl fluoride to form an I–Pd–Ar complex .

Subsequent insertion of the aryl group across the C=O moiety in this complex, followed by a base-induced β-hydride elimination, directly affords the acyl fluoride product while regenerating the Pd(0) catalyst to complete the catalytic cycle .

This mechanistic pathway is supported by various control experiments, including studies on the order of addition of reagents. When the aryl iodide was first treated with the Pd catalyst before adding 2-(difluoromethoxy)-5-nitropyridine, a high yield (97%) of acyl fluoride product was obtained . In contrast, when 2-(difluoromethoxy)-5-nitropyridine was pre-treated with the Pd catalyst before adding the aryl iodide, only 6% of the product was detected . These results suggest that the reaction of the aryl iodide with the Pd catalyst is much faster than the reaction of formyl fluoride with the Pd catalyst.

Advantages Over Traditional Reagents

2-(Difluoromethoxy)-5-nitropyridine offers several significant advantages over traditional formyl fluoride sources used in organic synthesis:

  • Enhanced safety profile: As a stable solid, it eliminates the hazards associated with handling toxic gaseous formyl fluoride .

  • Ease of handling: The compound can be treated without special care, making it suitable for routine laboratory use .

  • Improved reaction efficiency: Under optimized conditions, the fluoro-carbonylation reactions proceed with high yields (up to 99%) and excellent functional group tolerance .

  • Ambient stability: Unlike many fluorinated reagents, 2-(difluoromethoxy)-5-nitropyridine is stable to air and moisture, simplifying storage and handling requirements .

  • Single-reagent approach: It enables direct insertion of the "fluoro-carbonyl" moiety using a single reagent, streamlining synthetic procedures .

Future Research Directions

The development and application of 2-(difluoromethoxy)-5-nitropyridine open several promising avenues for future research:

  • Expanded reaction scope: Investigation of additional substrate classes beyond aryl, vinyl, and heteroaryl iodides could further broaden the utility of this reagent.

  • Mechanistic studies: More detailed mechanistic investigations could provide deeper insights into the reaction pathway and potentially inspire new transformations.

  • Alternative catalyst systems: Exploration of different metal catalysts or ligand systems might enable new reactivity patterns or improve reaction efficiency.

  • New applications: Beyond fluoro-carbonylation, 2-(difluoromethoxy)-5-nitropyridine might find applications in other areas of organic synthesis where controlled release of formyl fluoride or related species would be beneficial.

  • Structural modifications: Systematic studies on structural analogs of 2-(difluoromethoxy)-5-nitropyridine could lead to reagents with enhanced properties or novel reactivity profiles.

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